molecular formula C36H40Br4N4O8S B12276860 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B12276860
M. Wt: 1008.4 g/mol
InChI Key: WDXMPQBLHCSMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,5]thiadiazolo[3,4-g]quinoxaline core substituted with bromine atoms at positions 4 and 8. At positions 6 and 7, the core is functionalized with phenyl groups bearing extended bromoethoxy chains (4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl). The bromine atoms enhance electron-withdrawing characteristics, while the ethoxy chains improve solubility in polar solvents and enable further chemical modifications. Such structural attributes make it suitable for applications in organic electronics, including organic photovoltaics (OPVs) and near-infrared (NIR) imaging, where tunable electronic properties and solution processability are critical .

Properties

Molecular Formula

C36H40Br4N4O8S

Molecular Weight

1008.4 g/mol

IUPAC Name

4,9-dibromo-6,7-bis[4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C36H40Br4N4O8S/c37-9-11-45-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)31-32(42-34-30(40)36-35(43-53-44-36)29(39)33(34)41-31)26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-46-12-10-38/h1-8H,9-24H2

InChI Key

WDXMPQBLHCSMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCCOCCOCCOCCBr)Br)Br)OCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. For instance, polymerization reactions are carried out at around 105°C under argon protection .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and ethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The specific pathways depend on the context of its application, such as binding to biological molecules or participating in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions 6 & 7) Molecular Weight Key Applications Electronic Properties
4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline Bromoethoxy chains ~1,300 (est.) OPVs, NIR-II bioimaging Enhanced electron deficiency, polar
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline Phenyl groups ~600 OLEDs, organic intermediates Moderate electron deficiency, hydrophobic
4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline Long alkyl chains (2-decyltetradecyl) 1,203.47 OPVs Improved solubility, film-forming
4,9-Dibromo-6,7-bis(9,9-didodecyl-7-fluoro-9H-fluoren-2-yl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline (M2) Fluorene with alkyl/fluorine ~1,500 (est.) Organic semiconductors Extended conjugation, high electron affinity
Electronic and Solubility Profiles
  • Electron-Withdrawing Effects : The bromine atoms in the target compound amplify electron deficiency compared to alkyl-substituted analogs (e.g., 2-decyltetradecyl in ), making it a stronger acceptor for charge-transfer applications. Fluorine in M2 further enhances electron affinity but introduces steric hindrance .
  • Solubility : The bromoethoxy chains in the target compound improve solubility in polar solvents (e.g., DMF, THF) compared to hydrophobic diphenyl () or long alkyl chain derivatives (). This facilitates solution processing for thin-film devices.
Application-Specific Performance
  • Synthetic Flexibility : Bromine atoms enable post-functionalization via cross-coupling (e.g., Suzuki reactions), unlike alkyl or fluorene-substituted analogs .
Stability and Reactivity
  • Thermal Stability : The target compound’s bromoethoxy chains may lower thermal stability compared to alkyl-substituted derivatives (), limiting high-temperature processing.
  • Chemical Reactivity : Bromine in the ethoxy chain increases susceptibility to nucleophilic substitution, offering pathways for modular derivatization but requiring careful handling .

Biological Activity

4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple bromine and ethoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.

Chemical Structure and Properties

  • Molecular Formula : C36H40Br4N4O8S
  • Molecular Weight : 1008.4 g/mol
  • IUPAC Name : 4,9-dibromo-6,7-bis[4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-[1,2,5]thiadiazolo[3,4-g]quinoxaline

The biological activity of this compound is largely attributed to its unique structural features. The bromine atoms can participate in halogen bonding and other interactions with biological macromolecules. The ethoxy groups enhance solubility and may facilitate cellular uptake. Potential mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interference with Cellular Signaling : It might disrupt signaling pathways by interacting with receptors or secondary messengers.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Anticancer Activity

Research has indicated that derivatives of thiadiazoloquinoxalines exhibit anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The proposed mechanism involved apoptosis induction through the mitochondrial pathway.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

  • Preliminary tests indicated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of bromine enhances the compound's lipophilicity, aiding in membrane penetration.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityReferences
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxalineSimilar core structureModerate anticancer activity
4-BromophenolSimple brominated phenolAntimicrobial properties

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro studies showed that a related compound reduced cell viability in MCF-7 cells by 60% at a concentration of 10 µM. Mechanistic studies suggested that the compound induced G0/G1 phase arrest.
  • Case Study on Antimicrobial Properties :
    • A series of experiments assessed the antibacterial activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.